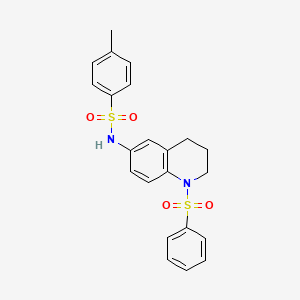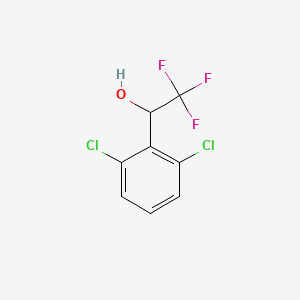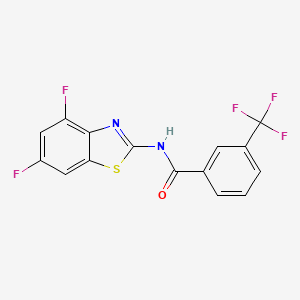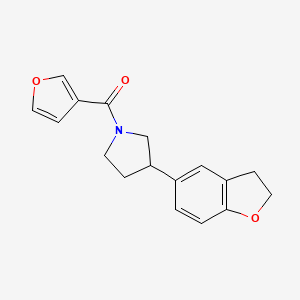
4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide often involves multi-step reactions that introduce the phenylsulfonyl and tetrahydroquinolinyl groups to the benzenesulfonamide core. For instance, the interaction of N-(2-bromomethylphenyl)benzenesulfonamides with enolates of 1,3-dicarbonyl compounds yields N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, demonstrating a cyclocondensation reaction approach to similar structures (Croce et al., 2006).
Molecular Structure Analysis
The detailed molecular structure of compounds within this chemical class is elucidated using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms and the molecular geometry. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets. Studies on related tetrazole derivatives provide insight into the molecular architecture and the impact of substituents on the overall structure (Al-Hourani et al., 2015).
科学的研究の応用
Synthesis and Chemical Behavior
Compounds related to 4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide are often explored for their synthetic routes and chemical behavior. For example, the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through cyclocondensation reactions involves interactions with N-(2-bromomethylphenyl)benzenesulfonamides, highlighting the compound's role in generating structurally complex and stereochemically defined molecules (Croce et al., 2006).
Molecular and Electronic Structure
Research into the molecular and electronic structures of sulfonamide derivatives, including studies on the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, provides insight into their potential applications in materials science and molecular engineering. Such studies offer a deep understanding of the intermolecular interactions and the electronic characteristics of these compounds, facilitating their application in designing new materials with specific properties (Rublova et al., 2017).
Biological Applications
The biological applications of sulfonamide derivatives are vast, encompassing anticancer, anti-HIV, and enzyme inhibition activities. For instance, the synthesis and in vitro evaluation of new 2-mercaptobenzenesulfonamides demonstrate their potential as anticancer and anti-HIV agents, highlighting the therapeutic relevance of these compounds in medical research and drug development (Pomarnacka & Kornicka, 2001). Moreover, studies on sulfonamides as acetylcholinesterase and carbonic anhydrase inhibitors offer insights into their utility in treating neurodegenerative diseases and glaucoma, respectively (Bilginer et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The future directions of research on benzenesulfonamides are likely to involve the development of new derivatives with improved bioactivity and reduced side effects. This could involve modifications to the benzene ring or the sulfonamide group to alter the compound’s interactions with biological targets .
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-9-12-20(13-10-17)29(25,26)23-19-11-14-22-18(16-19)6-5-15-24(22)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDWJQZAFGWJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)

![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)




![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)